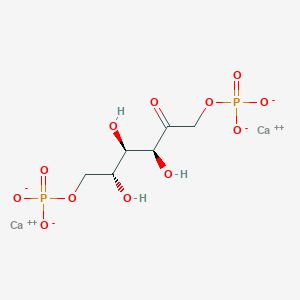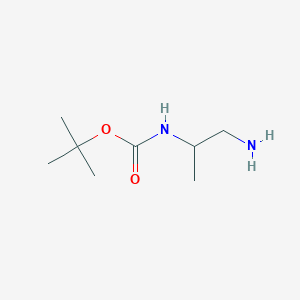
D-Fructose-1,6-diphosphate dicalcium salt
Overview
Description
D-Fructose-1,6-diphosphate dicalcium salt (FDP) is an important intermediate in glycolysis, the metabolic pathway that breaks down glucose for energy in both plants and animals. It is a white, crystalline powder that is used in a variety of laboratory applications, such as in enzyme assays, protein studies, and metabolic studies.
Scientific Research Applications
Clinical Applications
D-Fructose-1,6-diphosphate (FDP) is recognized for its significant role in clinical applications. It stabilizes cell membranes, improves blood rheology parameters, reduces blood viscosity, ameliorates microcirculation, increases oxygen use in ischemic organs, and reduces tissue hypoxia. Its wide application spans across cardiovascular, cerebrovascular, and respiratory systems (Wang Zhong-quan, 2009).
Neuroprotection
FDP is used in treating ischemic damage in various tissues including the heart, kidneys, liver, and brain. Its neuroprotective mechanism has shown promising results in seeking new therapies for clinical ischemic brain damage (Li Rui-lin, 2004).
ATP-free Biosynthesis
Innovative approaches for ATP-free biosynthesis of FDP from starch and pyrophosphate have been explored. This biosynthesis process utilizes hyperthermophilic enzymes and presents a cost-effective method for manufacturing FDP and its derivatives (Wei Wang et al., 2017).
Genetic Polymorphism in Primates
Studies have explored the genetic polymorphism of D-fructose-1,6-diphosphate-1-phosphohydrolase in primates, identifying enzyme variants and contributing to our understanding of this compound’s role in different species (J. Kömpf, H. Ritter, J. Schmitt, 2004).
Yeast Cells for Bioconversion
Saccharomyces cerevisiae cells have been used for the efficient bioconversion of glucose into FDP. This method demonstrates substantial improvement in bioconversion yield, enhancing the manufacturing process of FDP (C. Compagno et al., 2004).
Neuroprotective Effect in Febrile Convulsions
Research indicates that FDP can protect against neuronal damage induced by febrile convulsions, with studies observing its effect on prolonging latency and reducing the severity and duration of seizures (Jian-ping Zhou et al., 2014).
Analytical Methods for FDP
Development of methods for the enzymatic assay and determination of FDP plays a crucial role in facilitating its research and clinical applications. These methods offer specificity, convenience, and accuracy (C. Wang et al., 2000).
Biosynthesis of Precursor Sugars
FDP has been studied in the context of biosynthesis pathways for precursor sugars like 6-deoxy-5-ketofructose-1-phosphate, essential for aromatic amino acid biosynthesis (Robert H. White, Huimin Xu, 2006).
Myocardium Protection
Recent research has highlighted the effectiveness of FDP in myocardium protection and cardiac function revival. Its ability to stabilize cell membranes, reduce inflammatory response, and inhibit oxygen free radicals and cell apoptosis contributes significantly to this protective effect (Cheng Xiao-feng, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
dicalcium;(2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSZTTCFYSGQHA-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ca2O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6055-82-9 | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose 1,6-bis(calcium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)


![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)









